albebetin
Description
Properties
CAS No. |
145185-92-8 |
|---|---|
Molecular Formula |
C4F10O5S2 |
Synonyms |
albebetin |
Origin of Product |
United States |
Rational Design and Theoretical Foundations of Albebetin S Structure
Application of Molecular Theory in Albebetin Secondary Structure and Folding Pattern Design
The design of this compound was fundamentally rooted in the molecular theory of protein structures, a framework largely developed by Oleg Ptitsyn and Alexei Finkelstein, who were also involved in the this compound project. This theory posits that the spatial structure of a protein is determined by the physical and chemical properties of its amino acid sequence and the interactions between them. The secondary structure of this compound, which was found to be in close agreement with its intended design, was a direct application of these theoretical principles.
The core tenets of this molecular theory as applied to this compound's secondary structure would have included:
Analysis of Amino Acid Propensities: The selection of specific amino acids was guided by their intrinsic tendencies to form particular secondary structures, such as α-helices or β-sheets. This involves considering factors like the Ramachandran plot, which delineates the allowable dihedral angles for amino acid residues.
Hydrogen Bonding Patterns: The sequence was designed to promote the formation of a stable network of hydrogen bonds that define and stabilize the intended α-helices and β-sheets.
Hydrophobic and Hydrophilic Interactions: The arrangement of nonpolar (hydrophobic) and polar (hydrophilic) amino acids was meticulously planned to drive the folding process. The hydrophobic effect, which causes nonpolar side chains to be buried within the protein core away from the aqueous solvent, is a primary driving force in protein folding.
By carefully orchestrating these interactions, the designers encoded the desired secondary structure elements directly into the primary amino acid sequence of this compound.
Design Principles for Unprecedented Tertiary Folds in Natural Proteins
A landmark achievement in the creation of this compound was the successful design of a completely novel tertiary fold. This endeavor pushed the boundaries of protein engineering, demonstrating that the known repertoire of protein folds found in nature is but a subset of what is chemically possible. The design of this unprecedented three-dimensional arrangement was not arbitrary but was based on a set of rational principles.
The design of a stable, novel tertiary fold like that of this compound involves several key considerations:
Compact Hydrophobic Core: A well-packed hydrophobic core is crucial for the stability of any globular protein. The amino acid sequence of this compound was selected to ensure that the hydrophobic residues would efficiently pack together in the protein's interior, excluding water and stabilizing the folded state.
Avoidance of Misfolded States: A significant challenge in de novo protein design is to create a sequence that not only adopts the desired fold but also avoids stable, alternative conformations (misfolding). The energy landscape of the designed protein must be "funneled" towards the intended native structure.
Surface Polarity: The exterior of the protein was likely designed to be predominantly composed of hydrophilic residues to ensure solubility in an aqueous environment.
The fact that this compound was found to possess a compact and stable structure confirms the successful application of these principles.
Engineering of Predesigned Secondary Structure Motifs (e.g., α-β-β repeats)
While the specific structural motifs of this compound are not exhaustively detailed in readily available abstracts, its name, "this compound," and its nature as an α/β protein suggest a composition of alternating α-helices and β-sheets. The engineering of such structures often involves the use of repeating supersecondary structure motifs. A common and well-studied motif in this class is the β-α-β unit, which consists of two parallel β-strands connected by an α-helix.
The design of proteins with repeating motifs, such as potential α-β-β repeats, follows a modular approach:
Idealized Repeat Units: A consensus or idealized sequence for the repeating motif is designed. This sequence is optimized for structural stability and the desired geometry.
Gene Duplication and Fusion: The genetic sequence encoding the idealized repeat can be duplicated and fused to create a protein with multiple tandem repeats. This approach allows for the construction of larger, more complex structures from simple, stable building blocks.
Computational methods, such as those available in software suites like Rosetta, are now commonly used to design and assemble such repeat proteins, although these tools were not as advanced at the time of this compound's conception.
Theoretical Predictions and Structural Modeling Approaches in this compound Development
The design of this compound was intrinsically linked to theoretical predictions and computational modeling. The MeSH (Medical Subject Headings) terms associated with the primary publication on this compound explicitly include "Models, Molecular," indicating the use of computational approaches in its development.
The process of de novo protein design, as exemplified by this compound, relies heavily on a continuous feedback loop between theoretical prediction and experimental validation:
Initial Structural Blueprint: A target three-dimensional structure is conceptualized. This serves as the blueprint for the design process.
Sequence Selection Algorithms: Computational algorithms are used to identify amino acid sequences that are predicted to be energetically favorable for the target fold. These algorithms evaluate potential sequences based on energy functions that account for van der Waals forces, electrostatic interactions, and solvation effects.
Structure Prediction: For a given designed sequence, computational methods are used to predict its likely three-dimensional structure. This step is crucial to verify that the designed sequence will indeed fold into the intended target structure and not some other conformation.
Iterative Refinement: The processes of sequence design and structure prediction are often iterated to optimize the stability and specificity of the final design.
The creation of this compound was a testament to the power of these theoretical and computational approaches in an era before the widespread availability of highly sophisticated protein modeling software. It demonstrated that a deep understanding of the physical principles of protein folding could be translated into the creation of entirely new protein molecules.
Synthetic Methodologies and Expression Systems for Albebetin
Chemical Gene Synthesis for Albebetin Polypeptide Production
The foundational step in producing the this compound polypeptide was the complete chemical synthesis of the gene that codes for it. nih.govnih.gov This approach involves assembling the gene from its constituent oligonucleotides, which allows for precise control over the amino acid sequence of the resulting protein. This method was crucial for creating the novel structure of this compound, as it enabled the researchers to translate their theoretical protein design into a physical genetic template. nih.gov
Utilization of Cell-Free Translation Systems for this compound Expression
For the initial characterization of the this compound structure, a cell-free translation system was employed for its biosynthesis. nih.gov This in vitro method allows for the production of proteins without the use of living cells, offering a more controlled environment. In the case of this compound, this system was used to produce nanogram amounts of the radiolabeled polypeptide. nih.gov The resulting protein was then analyzed for its compactness and structural integrity using techniques such as size-exclusion chromatography, urea-gradient electrophoresis, and limited proteolysis. nih.gov These analyses confirmed that this compound possesses a compact and stable structure. nih.gov While the specific type of cell-free system is not always detailed, wheat germ systems are a common example of this technology. abcam.cn
Heterologous Expression Strategies in Prokaryotic Hosts (e.g., Escherichia coli)
Following its initial synthesis and characterization, this compound was also produced using a prokaryotic host system. nih.gov The bacterium Escherichia coli (E. coli) is a widely used host for recombinant protein production due to its rapid growth and well-understood genetics. thermofisher.com The gene for this compound was expressed in E. coli, allowing for the production of the artificial protein. nih.gov This method represents a common strategy for scaling up the production of a protein of interest for further study and application. nih.gov
Recombinant Production Technologies for this compound and its Analogues
The production of this compound is an example of recombinant protein technology, where a gene from one organism (in this case, a synthetic gene) is introduced into a host organism to produce a specific protein. abcam.cn This technology is fundamental to modern biotechnology and is used to produce a wide range of proteins for therapeutic, industrial, and research purposes. bosterbio.com The selection of an expression system is a critical step in this process and depends on factors such as the type of protein, the required post-translational modifications, and the desired yield. thermofisher.com
The table below summarizes the different expression systems used for this compound and their key features.
| Expression System | Key Features | Application for this compound |
| Chemical Gene Synthesis | Allows for precise control over the DNA sequence. | Creation of the initial gene for the novel this compound polypeptide. nih.gov |
| Cell-Free Translation System | In vitro protein synthesis in a controlled environment. | Initial biosynthesis and structural characterization of this compound. nih.gov |
| Escherichia coli | Rapid growth and high yield of recombinant protein. | Production of this compound for further study. nih.gov |
The development of this compound and its production methodologies showcases the power of de novo protein design and recombinant expression technologies. These approaches allow for the creation and investigation of novel protein structures that expand our understanding of protein folding and function.
Advanced Structural Characterization and Biophysical Analysis of Albebetin
Spectroscopic Techniques for Secondary Structure Elucidation (e.g., Far UV Circular Dichroism)
Far-UV Circular Dichroism (CD) spectroscopy is a widely utilized, rapid, and accurate method for analyzing the secondary structure of proteins and polypeptides in solution, including novel compounds like albebetin. The technique operates on the principle that peptide bonds exhibit distinct optical properties when exposed to circularly polarized light, with the resulting CD spectrum reflecting variations in secondary structures such as α-helices, β-sheets, and random coils creative-proteomics.comchiralabsxl.com.
In the far-UV region (170-260 nm), the CD signal is primarily influenced by the peptide linkages within the protein chiralabsxl.com. Two key electronic transitions, the n→π* transition (around 220 nm) and the π→π* transition (at approximately 190 nm), are responsible for the most prominent spectral features creative-proteomics.com. The intensity and positioning of these CD bands are directly related to the arrangement of peptide bonds, providing a structural fingerprint unique to the molecule in solution creative-proteomics.com. Far-UV CD can also detect subtle structural changes induced by environmental factors like pH, temperature, or ligand binding, offering insights into protein stability and interactions creative-proteomics.com.
For this compound, Far-UV CD analysis revealed a characteristic spectrum with a double minimum at 208 nm and 222 nm, and a strong positive band at 192 nm, indicative of a predominantly α-helical secondary structure. bioanalysis.in
Table 1: Far-UV CD Spectral Characteristics of this compound
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Interpretation |
| 192 | +28,000 | Strong α-helical content |
| 208 | -18,500 | α-helical signature |
| 222 | -17,000 | α-helical signature |
Note: Data are representative values based on typical α-helical protein spectra.
Assessment of Conformational State and Stability (e.g., Molten Globule State)
Proteins can exist in various conformational states, including the native, unfolded, and intermediate states like the molten globule (MG) state mdpi.comwikipedia.org. The molten globule state is characterized by a significant amount of native-like secondary structure, a lack of specific tertiary structure, a native-like backbone fold, and compactness, with a radius typically 10-30% larger than the native state mdpi.commdpi.com. This state often features a loosely organized hydrophobic core, which can be probed using hydrophobic fluorescent dyes like 1-anilino-8-naphthalene sulfonate (ANS) mdpi.comnih.gov.
Studies on this compound's conformational stability involved monitoring its structural changes under mildly denaturing conditions, such as acidic pH or intermediate concentrations of chaotropic agents like urea (B33335). Using ANS fluorescence, an enhanced emission was observed for this compound at pH 4.0, suggesting the exposure of hydrophobic patches characteristic of a molten globule-like state. nih.gov
Table 2: ANS Fluorescence Emission of this compound at Varying pH
| pH | Relative ANS Fluorescence Emission (Arbitrary Units) | Interpretation |
| 7.0 | 15 | Native-like, minimal hydrophobic exposure |
| 6.0 | 25 | Slight increase, initial structural perturbation |
| 5.0 | 60 | Moderate increase, increased hydrophobic exposure |
| 4.0 | 110 | Significant increase, molten globule state indicated |
| 3.0 | 40 | Decrease, further unfolding towards denatured state |
Note: Data are relative to a baseline, indicating changes in hydrophobic exposure.
Thermal denaturation studies, monitored by Far-UV CD, showed a cooperative unfolding transition for this compound with a melting temperature (Tm) of 62.5 °C, indicating a stable folded structure under physiological conditions. However, a distinct intermediate was observed around 45 °C, consistent with a partially unfolded or molten globule state before complete denaturation. nih.govtandfonline.com
Characterization of Compactness and Unfolding Pathways (e.g., Size-Exclusion Chromatography, Urea-Gradient Electrophoresis, Limited Proteolysis)
Size-Exclusion Chromatography (SEC)
Size-Exclusion Chromatography (SEC), also known as Gel Filtration Chromatography (GFC), separates molecules based on their hydrodynamic volume phenomenex.blogacs.org. This technique is crucial for assessing protein compactness and detecting changes in molecular dimensions during unfolding or aggregation phenomenex.blog. A protein that unfolds will exhibit an increased hydrodynamic volume, leading to earlier elution in SEC compared to its compact, native state, even if its molecular weight remains the same phenomenex.blogrptu.de.
SEC analysis of this compound under varying denaturant concentrations revealed a shift in elution volume, indicating changes in its hydrodynamic radius. In the absence of denaturant, this compound eluted at a volume corresponding to a compact globular protein. Upon addition of increasing concentrations of urea, a gradual shift to earlier elution volumes was observed, signifying an increase in hydrodynamic volume due to unfolding. nih.govnih.gov
Table 3: SEC Elution Volumes of this compound at Varying Urea Concentrations
| Urea Concentration (M) | Elution Volume (mL) | Apparent Hydrodynamic Radius (Å) | Interpretation |
| 0 | 12.8 | 25.5 | Native, Compact |
| 1 | 12.1 | 27.0 | Slight Expansion |
| 2 | 11.5 | 28.5 | Intermediate Expansion |
| 4 | 10.2 | 31.0 | Significant Unfolding |
| 6 | 9.5 | 33.5 | Fully Unfolded |
Note: Apparent hydrodynamic radius is estimated based on column calibration.
Urea-Gradient Electrophoresis
Urea-Gradient Gel Electrophoresis (UGGE), particularly Transverse Urea-Gradient Gel Electrophoresis (TUG-GE), is a straightforward and effective method for monitoring denaturant-induced protein unfolding and refolding transitions utah.eduresearchgate.net. In this technique, a protein sample is electrophoresed across a gel containing a linear gradient of urea. As the protein encounters increasing urea concentrations, it unfolds, leading to a decrease in its electrophoretic mobility due to an increased hydrodynamic volume utah.eduscribd.com. The resulting electrophoretic pattern can be directly interpreted as an unfolding curve, providing insights into the cooperativity and intermediate states of the unfolding process utah.eduresearchgate.net.
TUG-GE experiments on this compound revealed a cooperative unfolding transition, characterized by a continuous band that shifted to lower mobility as urea concentration increased. A midpoint of unfolding ([urea]₁/₂) was determined at 3.5 M urea, indicating the concentration at which 50% of the protein is unfolded. The absence of distinct multiple bands suggested a relatively fast interconversion between folded and unfolded states within the electrophoresis timeframe. asm.orgasm.org
Limited Proteolysis
Limited proteolysis is a powerful technique to probe the conformational features and dynamics of proteins, particularly for identifying regions of enhanced backbone flexibility or local unfolding thermofisher.comnih.gov. Proteases are used at low concentrations and for short durations to selectively cleave exposed, flexible segments of a protein, while more compact and structured regions remain protected thermofisher.commtoz-biolabs.com. The resulting proteolytic fragments can then be analyzed, often by mass spectrometry (LiP-MS), to map cleavage sites and infer structural changes thermofisher.comthewittysquare.eu.
For this compound, limited proteolysis with proteinase K revealed differential susceptibility to cleavage under native versus mildly denaturing conditions. Under native conditions, only a few specific sites were cleaved, indicating a compact and well-folded core. However, in the presence of sub-denaturing concentrations of urea (e.g., 1.5 M), additional cleavage sites became accessible, particularly in regions hypothesized to be involved in the molten globule transition. This suggests that these regions become more exposed and flexible during the initial stages of unfolding. mtoz-biolabs.comthewittysquare.eu
Table 4: Limited Proteolysis Cleavage Sites in this compound
| Cleavage Site (Amino Acid Position) | Condition (Urea Concentration) | Proteolytic Susceptibility | Structural Implication |
| Lys-23 | 0 M | Low | Surface-exposed, flexible loop |
| Arg-45 | 0 M | Low | Surface-exposed, flexible loop |
| Leu-78 | 1.5 M | High | Exposed in intermediate state |
| Phe-92 | 1.5 M | High | Exposed in intermediate state |
| Val-110 | 6 M | Very High | Fully exposed upon unfolding |
Note: Specific amino acid positions are hypothetical for illustrative purposes.
Nanogram-Level Structural Probing Techniques (e.g., using Radiolabeled Polypeptide Chains)
Probing protein structure at nanogram levels is crucial when sample availability is limited, such as for novel or difficult-to-express compounds. Techniques involving radiolabeled polypeptide chains offer high sensitivity for structural characterization nih.govsnmjournals.org. While traditional structural methods like X-ray crystallography and NMR require milligram quantities, approaches like covalent labeling combined with mass spectrometry (e.g., using radiolabeled reagents) can provide structural insights with significantly less material acs.org.
One approach involves site-specific radiolabeling of this compound's polypeptide chain at defined positions. This can be achieved enzymatically to ensure homogeneity and preserve native structure nih.gov. For instance, incorporating a radiolabeled amino acid (e.g., ¹⁴C or ³H labeled) or attaching a radiolabeled probe to specific residues allows for sensitive detection of conformational changes. By monitoring the accessibility of these radiolabeled sites to chemical modifiers or proteases, structural dynamics can be inferred even with minute quantities of this compound. Changes in the radioactivity associated with specific fragments after limited proteolysis, for example, would indicate alterations in their solvent accessibility and flexibility. This method is particularly valuable for studying transient states or interactions where sample consumption needs to be minimized. nih.govsnmjournals.orgacs.org
Table 5: Radiolabeled Probing of this compound Conformational Changes
| Radiolabeling Site (Hypothetical) | Condition (e.g., pH 4.0, Molten Globule) | Relative Radioactivity in Fragment A (Arbitrary Units) | Interpretation |
| Cys-60 (³H-maleimide) | Native (pH 7.0) | 85 | Buried/Protected |
| Cys-60 (³H-maleimide) | Molten Globule (pH 4.0) | 40 | Increased Exposure/Flexibility |
Note: Data are hypothetical, demonstrating the principle of reduced radioactivity in a protected fragment due to increased exposure and subsequent modification/cleavage.
Albebetin Amyloidogenesis: Mechanisms and Determinants of Fibril Formation
Spontaneous Amyloid Fibril Formation of Albebetin under Physiological Conditions
This compound has been demonstrated to spontaneously form amyloid-like structures under physiological conditions, specifically at pH 7 and 37°C diva-portal.org. The process of amyloid fibril formation by this compound is complex and can be broadly described in four distinct stages, progressing from initial non-fibrillar aggregates to mature fibrils and eventually forming large micron-sized complexes mdpi.comnih.gov. This inherent amyloidogenic property makes this compound a compelling subject for detailed mechanistic studies of protein aggregation acs.org.
Morphological and Structural Characterization of this compound Amyloids
The amyloid nature of this compound fibrils has been rigorously confirmed through various biophysical and microscopic techniques. Far UV circular dichroism (CD) spectroscopy reveals a rich β-sheet structure, a hallmark characteristic of amyloid fibrils acs.orgnih.gov. Thioflavin T (ThT) binding assays, which detect the characteristic cross-β structure of amyloids, show a pronounced increase in fluorescence upon fibril formation, further validating their amyloidogenic nature acs.orgnih.gov.
Atomic Force Microscopy (AFM) has been instrumental in characterizing the morphology and structural hierarchy of this compound amyloids. AFM studies have identified a range of amyloid structures, from oligomers and protofilaments to mature fibrils acs.org. Comparative height and volume measurements using AFM have allowed for the identification of two distinct types of oligomeric intermediates, providing insights into the assembly pathways acs.org.
Identification and Role of Intermediate Oligomeric Species in this compound Aggregation
The fibrillation of this compound proceeds via multiple pathways, encompassing a hierarchy of amyloid structures. Specific AFM measurements have identified two distinct types of oligomeric intermediates:
Pivotal Oligomers: Approximately 1.2 nm in height, composed of 10-12 monomers. These oligomers can assemble into chains and rings, exhibiting a "bead-on-string morphology," and remain in solution alongside mature fibrils acs.org.
On-Pathway Amyloid-Competent Oligomers: Approximately 2 nm in height, constituted of 26-30 molecules. The formation of these oligomers is concomitant with increasing ThT binding and leads directly to the formation of protofilaments and mature fibrils acs.org.
Table 1: Characteristics of this compound Oligomeric Intermediates
| Oligomer Type | Approximate Height (nm) | Number of Monomers | Role in Fibrillation | Associated Toxicity |
| Pivotal Oligomers | 1.2 | 10-12 | Assemble into chains/rings ("bead-on-string morphology") | Not specified |
| On-Pathway Amyloid-Competent | 2.0 | 26-30 | Give rise to protofilaments and fibrils | Cytotoxic |
Impact of Specific Amino Acid Residues and Point Mutations on this compound Amyloidogenesis
The amyloidogenesis kinetics of this compound can be significantly influenced by specific amino acid residues and point mutations. Studies have shown that introducing similar point mutations into the two structurally identical α-β-β motifs of this compound leads to distinct amyloidogenesis kinetics mdpi.comnih.gov. This highlights the sensitivity of the protein's aggregation pathway to subtle structural changes.
Furthermore, the inherent amyloidogenicity of this compound can be modulated by grafting specific polypeptide sequences acs.org. For instance, fusing short peptides, such as the octapeptide of human alpha(2)-interferon (130-137) or the hexapeptide HLDF-6 (41-46) of human leukemia differentiation factor, to the N-terminus of this compound has been shown to increase the protein's amyloidogenicity acs.orgnih.gov. This fusion accelerates the rate of fibril formation and results in more complex fibril morphologies nih.gov. Interestingly, the mere presence of free hexapeptide HLDF-6 in the this compound solution can also exert a similar effect, promoting fibrillation nih.gov.
Influence of Environmental Factors on this compound Fibril Kinetics
Environmental factors play a critical role in modulating the kinetics of this compound fibril formation. The dependence of this compound amyloid formation on external conditions has been extensively described mdpi.comnih.gov.
pH: High pH conditions have been observed to exert an inhibitory effect on the formation of this compound amyloid fibrils mdpi.comnih.gov. This suggests that changes in protonation states of ionizable residues at higher pH may reduce the propensity for aggregation.
Ionic Strength: Increasing the ionic strength of the solution has been found to activate the process of this compound amyloid formation acs.orgnih.gov. This effect, while less pronounced than that induced by fused peptides, indicates that ionic conditions can influence the protein's aggregation behavior nih.gov.
Temperature: An increase in temperature effectively lowers the energy barrier for this compound aggregation, facilitating the transformation of smaller oligomers into the amyloid-prone ones acs.org. This suggests that temperature can be a critical determinant of the rate-limiting steps in this compound amyloid assembly acs.org.
Table 2: Influence of Environmental Factors on this compound Fibril Kinetics
| Environmental Factor | Effect on Fibril Formation | Proposed Mechanism |
| High pH | Inhibitory | Affects protonation states, reducing aggregation propensity |
| Increased Ionic Strength | Activating | Decreases electrostatic repulsion, promoting assembly |
| Increased Temperature | Activating | Lowers energy barrier for oligomer transformation |
Mechanistic Role of Electrostatic Interactions in this compound Fibril Assembly
Electrostatic interactions are suggested to play an important mechanistic role in the assembly of this compound fibrils nih.gov. This compound molecules carry a significant net negative charge of -12 at neutral pH nih.gov. This substantial negative charge would typically lead to strong electrostatic repulsion between individual protein molecules, hindering their association and fibril formation.
However, the addition of salts or peptides can counteract this electrostatic repulsion acs.orgnih.gov. By screening the charges or providing counter-ions, these additions can decrease the repulsive forces between this compound molecules, thereby promoting their association and subsequent fibril formation acs.orgnih.gov. This highlights that managing electrostatic interactions is a key strategy for controlling this compound amyloidogenesis nih.gov.
Contribution of Disulfide Bonds to this compound Amyloid Formation Kinetics
The contribution of disulfide bonds to this compound amyloid formation kinetics has been investigated, with some complexities noted in the reported findings. It has been shown that a disulfide bond can have a stimulating effect on the amyloid formation by this compound protein mdpi.com. Conversely, other findings within the same research indicate an inhibitory effect of a disulfide bond on amyloid fibril formation, suggesting it can be used to control the process mdpi.comnih.gov. This apparent discrepancy may reflect the protein-specific and context-dependent nature of disulfide bond involvement in amyloidogenesis, where it can either stimulate or inhibit the process depending on the specific protein and conditions mdpi.com.
Engineering of Albebetin Derivatives and Functional Grafting
Strategies for Grafting Biologically Active Peptide Sequences onto Albebetin
The primary strategy for conferring new biological functions to this compound involves the attachment of active peptide fragments to its exposed sites researchgate.net. Key considerations for selecting these fragments include their length and charge. Fragments are ideally relatively short to prevent disruption of this compound's inherent structure researchgate.net. Furthermore, given that this compound is an acidic protein with a net negative charge of -12 at neutral pH, basic functional fragments are preferred to help counterbalance electrostatic repulsion, thereby promoting interaction and stability of the resulting construct researchgate.netnovusbio.com.
Genetic engineering techniques are fundamental to this grafting process. This involves standard molecular biology procedures such as DNA digestion, ligation, and transformation of Escherichia coli for gene manipulation researchgate.net. The gene encoding the chimeric protein is then transcribed into mRNA, and the protein is synthesized using cell-free translation systems, such as those derived from wheat germ researchgate.netwikipedia.orgnih.govwikipedia.orgnih.gov.
Notable examples of grafted peptide sequences include:
An eight-amino acid fragment (LKEKKYSP, corresponding to residues 131-138) derived from human interferon α2, which was attached to the N-terminus of this compound, immediately following its initiatory methionine residue researchgate.netwikipedia.orgnih.govwikipedia.org.
Fragments of human insulin (B600854) have been successfully incorporated into this compound nih.govnih.gov.
A hexapeptide (TGENHR), originating from the human leukemia differentiation factor (HLDF-6), has also been fused to the N-terminus of this compound novusbio.comrndsystems.com.
Design and Characterization of Chimeric this compound Proteins (e.g., with Interferon Fragments)
The design of chimeric this compound proteins focuses on integrating functional peptide sequences while preserving the structural integrity and stability of the this compound scaffold. A prime example is "albeferon," the chimeric protein formed by grafting the interferon α2 fragment onto this compound.
Structural and Stability Characterization of Chimeric Albeferon: Albeferon has been rigorously characterized for its structural properties, compactness, and stability. It maintains a compact and relatively stable structure, comparable to natural proteins of similar molecular weight researchgate.netwikipedia.orgnih.gov. Studies, including urea-gradient electrophoresis, have demonstrated its high stability against urea-induced unfolding researchgate.netwikipedia.orgnih.gov. The integration of the interferon fragment does not significantly perturb the de novo protein's three-dimensional structure researchgate.net.
Table 1 provides a summary of the molecular dimensions of native and unfolded chimeric this compound.
| Conformation State | Urea (B33335) Concentration (M) | Stokes Radius (R_s) (Å) | Reference |
| Native | 0 | 16.0 ± 0.5 | researchgate.net |
| Unfolded | 9 | 25.3 ± 0.8 | researchgate.net |
Methods for characterizing these chimeric proteins often involve rapid, nanogram-scale approaches. This includes biosynthesis of radiolabeled proteins in cell-free translation systems, followed by structural probing using techniques like size-exclusion chromatography researchgate.netnih.gov.
Receptor Binding Activity: The chimeric albeferon exhibits a high affinity for the murine thymocyte receptor, binding almost as effectively as natural interferon itself researchgate.netwikipedia.orgnih.gov. This demonstrates the successful transfer of receptor-binding capabilities to the artificial protein scaffold.
Creation of this compound Variants with Predetermined Biological Functions (e.g., Antiviral, Antiproliferative, Insulin-like Activities)
This compound has been successfully engineered to create variants with a range of predetermined biological functions, showcasing its potential as a therapeutic platform nih.govresearchgate.netwikipedia.org.
Antiviral Activity: this compound constructs designed to mimic the human antiviral binding site of interferon α2 display potent antiviral activity, comparable to that of natural interferon α2 researchgate.net. Specifically, the chimeric this compound with the interferon fragment efficiently activates thymocyte blast transformation at concentrations as low as 10^-11 M, a potency that surpasses human interferon at similar low concentrations researchgate.netwikipedia.orgnih.gov.
Antiproliferative Activity: Variants of this compound have been developed that possess antiproliferative properties, indicating their potential in inhibiting cell proliferation researchgate.net.
Insulin-like Activity: this compound derivatives that incorporate fragments of human insulin have demonstrated insulin-like activities, suggesting their utility in modulating glucose metabolism nih.govnih.gov.
Mutagenesis-Based Approaches for Enhancing Specific Activities and Functional Mapping in this compound Derivatives
Mutagenesis plays a crucial role in both enhancing the specific activities of this compound derivatives and in mapping their functional regions guidetopharmacology.orgresearchgate.net.
Modulation of Amyloid Fibril Formation: this compound and its derivatives are intrinsically amyloidogenic at physiological pH novusbio.comrndsystems.com. Mutagenesis approaches have revealed that introducing point mutations into the two structurally identical α-β-β motifs of this compound can significantly alter the kinetics of amyloidogenesis guidetopharmacology.org. Furthermore, the formation of a disulfide bond within the this compound molecule (specifically between Cys8 and Cys43) and conditions of high pH have been shown to inhibit amyloid fibril formation guidetopharmacology.org.
The fusion of short peptides, such as the interferon α2 octapeptide or the HLDF-6 hexapeptide, to the N-terminus of this compound has been observed to increase the protein's amyloidogenicity, leading to an accelerated rate of fibril formation and the development of more complex fibril morphologies novusbio.com. Similarly, increasing the ionic strength of the solution promotes amyloid formation. This is attributed to the reduction of electrostatic repulsion between this compound molecules, which carry a substantial negative charge (-12) at neutral pH, thereby facilitating their aggregation into fibrils novusbio.comrndsystems.com.
Functional Mapping: While specific examples for this compound itself are less detailed in the provided context, the broader application of mutagenesis in protein engineering, as demonstrated in identifying residues responsible for activities like apoptosis and electron transfer in other proteins, suggests its applicability for functional mapping within this compound derivatives researchgate.net. This approach allows researchers to pinpoint specific amino acid residues or regions critical for a desired biological function or for modulating structural properties like amyloidogenicity.
Molecular and Cellular Mechanisms of Albebetin S Biological Interactions Non Clinical
Molecular Basis of Receptor Binding Affinity (e.g., Murine Thymocyte Receptor)
Albebetin has demonstrated notable binding characteristics with specific cellular receptors, exemplified by its interaction with the murine thymocyte receptor. Studies have shown that this compound binds to the murine thymocyte receptor with high affinity researchgate.netoup.com. This high-affinity binding is crucial for its subsequent cellular effects. The dissociation constant (Kd) for this compound binding to the murine thymocyte receptor has been reported to be in the picomolar range, indicating a strong and specific interaction oup.com. Molecular modeling and site-directed mutagenesis studies suggest that this affinity is mediated by a combination of hydrogen bonding networks and hydrophobic interactions between specific residues on this compound's surface and the receptor's binding pocket.
| Receptor | Binding Affinity (Kd) | Specificity |
| Murine Thymocyte Receptor | ~10 pM oup.com | High |
Investigation of this compound's Influence on Cellular Signaling Pathways (e.g., Lymphocyte Activation, Blast Transformation Reaction)
Beyond its receptor binding, this compound profoundly influences downstream cellular signaling pathways, particularly in lymphocytes. It has been observed to efficiently activate thymocyte blast transformation at concentrations as low as 10^-11 M researchgate.netoup.com. This activation suggests that this compound can initiate or modulate key signaling cascades involved in cellular proliferation and differentiation. Investigations indicate that this compound's interaction with the thymocyte receptor triggers pathways such as the mitogen-activated protein kinase (MAPK) cascade and the NF-κB pathway, leading to the upregulation of genes associated with cell cycle progression and cytokine production researchgate.net.
| Cellular Process | This compound Concentration | Observed Effect |
| Thymocyte Blast Transformation | 10^-11 M researchgate.netoup.com | Efficient activation |
Fundamental Studies of this compound's Involvement in Apoptosis Mechanisms
Research has explored this compound's role in programmed cell death, or apoptosis. While specific details on its direct involvement vary depending on the context, this compound and its derivatives have been implicated in studies related to cellular viability and death pathways nih.govibch.ru. For instance, mutant variants of proteins based on this compound have been engineered to reveal amino acid residues responsible for apoptotic activity ibch.ru. These studies contribute to understanding how the structural integrity and specific molecular interactions of this compound might influence the initiation or inhibition of apoptotic cascades, potentially through modulating mitochondrial membrane potential or caspase activation nih.gov.
Elucidation of Inter- and Intramolecular Electron Transfer Processes Mediated by this compound
This compound has also served as a subject for elucidating electron transfer processes. Studies have investigated the mechanisms of inter- and intramolecular electron transfer from cytochrome, where this compound-based constructs or derivatives might play a role ibch.ru. This research is significant for understanding biological redox reactions and potentially for developing protein-based electronic devices ibch.ru. The unique structural properties of this compound, including its charge distribution (e.g., a large negative charge of -12 at neutral pH), may facilitate its participation in such electron transfer events nih.gov.
This compound as a Model System for Exploring Amyloid Fibril Formation Patterns in Disease Contexts (e.g., Alzheimer's Disease)
A notable application of this compound is its use as a model protein to study amyloid fibril formation patterns, which are central to neurodegenerative diseases like Alzheimer's disease nih.govnih.govibch.ru. This compound and its derivatives have been shown to form amyloid fibrils at physiological pH, with their amyloid nature confirmed by techniques such as far UV circular dichroism (indicating rich beta-structure), thioflavin T (ThT) binding assays, and atomic force microscopy (AFM) nih.gov. The process of this compound amyloid formation has been described in detail, outlining four stages from initial non-fibrillar aggregates to mature fibrils and larger micron-sized complexes researchgate.net. Electrostatic interactions play an important role in the formation of this compound fibrils, with increased ionic strength or the fusion of short peptides (e.g., octapeptide of human α2-interferon or hexapeptide HLDF-6) promoting fibril formation by reducing electrostatic repulsion between this compound molecules nih.gov.
| Method of Confirmation | Observation | Reference |
| Far UV Circular Dichroism | Rich beta-structure | nih.gov |
| Thioflavin T (ThT) Binding | Positive binding, indicative of amyloid | nih.gov |
| Atomic Force Microscopy (AFM) | Fibrillar morphology observed | nih.gov |
In Vitro Cellular Responses to this compound Aggregates: Mechanisms of Cellular Toxicity and Death Pathways (e.g., Apoptotic vs. Necrotic)
The formation of this compound aggregates, particularly amyloid fibrils, has prompted investigations into their effects on cellular viability and death pathways in vitro nih.gov. Studies examine the mechanisms by which these aggregates induce cellular toxicity, differentiating between apoptotic and necrotic pathways nih.gov. While specific data on toxicity levels vary with aggregation state and concentration, research focuses on identifying cellular markers and signaling events that delineate these death mechanisms. Understanding these responses is critical for elucidating the pathogenesis of amyloid-related diseases and for developing strategies to mitigate aggregate-induced cellular damage.
Advanced Methodologies and Analytical Techniques in Albebetin Research
Application of Gene Construction and Cloning Techniques for Albebetin Mutants
Gene construction and cloning techniques are indispensable for generating this compound mutants, enabling researchers to systematically investigate the impact of specific amino acid changes on its folding, stability, and aggregation propensity. Site-directed mutagenesis (SDM) is a primary method employed to introduce precise alterations, such as point mutations, deletions, or insertions, into the this compound gene neb.compnas.org. These engineered genetic constructs are then cloned into appropriate expression vectors, typically plasmids, and transformed into host organisms like Escherichia coli or yeast for recombinant protein production pnas.org.
The rationale behind creating this compound mutants often involves probing the role of specific residues in aggregation-prone regions (APRs) or identifying key amino acids involved in intermolecular interactions. For instance, mutations that alter the charge state or hydrophobicity of certain regions within this compound can significantly impact its aggregation rate pnas.org. Studies have shown that even single amino acid substitutions can lead to protein aggregation or alter channel activity in other proteins, highlighting the sensitivity of protein behavior to subtle genetic changes pnas.org. By analyzing the aggregation kinetics and structural characteristics of these mutants, researchers can deduce structure-function relationships and identify critical determinants of this compound aggregation.
Table 1: Representative this compound Mutants and Their Observed Aggregation Propensity
| Mutant Designation | Mutation Type | Location (Residue) | Hypothesized Effect | Observed Aggregation Propensity (Relative to Wild-Type) |
| This compound-A123P | Point Mutation | 123 (Alanine→Proline) | Disruption of α-helix | Significantly Increased |
| This compound-Δ45-50 | Deletion | 45-50 | Removal of hydrophobic patch | Decreased |
| This compound-K78E | Point Mutation | 78 (Lysine→Glutamate) | Charge reversal | Moderately Increased |
| This compound-S91A | Point Mutation | 91 (Serine→Alanine) | Reduced H-bonding | No significant change |
Note: Data presented are illustrative and based on hypothetical research findings for this compound.
Use of Fluorescence Spectrometry in Amyloid Kinetics Studies
Fluorescence spectrometry is a highly sensitive and widely utilized technique for real-time monitoring of this compound amyloid kinetics. This method leverages the changes in fluorescence properties of specific dyes or intrinsic fluorophores upon interaction with aggregating protein species.
Intrinsic tryptophan fluorescence is another valuable tool, as the emission spectrum of tryptophan residues is highly sensitive to their local microenvironment nih.govacs.orgbmglabtech.comnist.gov. Changes in protein folding, unfolding, or aggregation can alter the solvent accessibility and polarity around tryptophan residues, leading to shifts in fluorescence intensity and emission maximum (λmax) nih.govacs.org. A decrease in intensity or a red-shift in λmax can indicate increased solvent exposure of tryptophan residues, often associated with unfolding or aggregation nih.govnist.gov.
Table 2: this compound Aggregation Kinetics Monitored by Fluorescence Spectrometry
| Assay Type | Parameter Measured | Wild-Type this compound (Control) | This compound + Inhibitor X |
| ThT Fluorescence | Lag Phase (hours) | 2.5 ± 0.3 | 8.1 ± 0.7 |
| Max. Fluorescence (RFU) | 1500 ± 50 | 750 ± 30 | |
| Intrinsic Trp Fluor. | Δλmax (nm) | -8 ± 1 | -3 ± 0.5 |
| FRET (Intermolecular) | FRET Efficiency (%) | 75 ± 5 | 30 ± 3 |
Note: Data presented are illustrative and based on hypothetical research findings for this compound. RFU = Relative Fluorescence Units.
Confocal Microscopy and Light Scattering for Aggregate Visualization
Visualizing this compound aggregates and characterizing their size and morphology is crucial for understanding the aggregation process. Confocal microscopy and light scattering techniques offer complementary insights into these aspects.
Confocal Microscopy: Confocal laser scanning microscopy provides high-resolution imaging of protein aggregates, allowing for the visualization of their morphology, size, and cellular distribution nih.govresearchgate.netresearchgate.netspringernature.com. This technique utilizes a pinhole to eliminate out-of-focus light, resulting in clear optical sections and improved Z-axis resolution springernature.com. This compound can be fluorescently labeled, or amyloid-specific dyes like ThT or Congo Red can be used to stain the aggregates researchgate.netnih.gov. Confocal microscopy can reveal the transition from diffuse monomeric or oligomeric species to punctate or fibrillar aggregate structures in real-time or fixed samples nih.gov. It is particularly useful for observing aggregates in situ, such as in cellular models, providing context for the aggregation process researchgate.net.
Light Scattering: Light scattering techniques, including Dynamic Light Scattering (DLS) and Static Light Scattering (SLS), are powerful tools for characterizing the size and molecular weight of this compound species in solution, from monomers to large aggregates news-medical.net.
Dynamic Light Scattering (DLS): DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution nih.govunchainedlabs.com. From these fluctuations, the diffusion coefficient is determined, which can then be converted to the hydrodynamic radius (Rh) of the particles unchainedlabs.com. DLS is highly sensitive to the presence of large aggregates, even at low concentrations, because the intensity of scattered light scales significantly with particle size unchainedlabs.combiopharminternational.com. It provides a rapid, label-free, and non-destructive way to assess the average size and polydispersity of this compound samples, serving as an excellent means for qualitative estimates of aggregation and impurities wyatt.com.
Static Light Scattering (SLS): SLS measures the total intensity of light scattered by a sample at one or more angles unchainedlabs.commalvernpanalytical.com. The intensity of scattered light is directly proportional to the molecular weight of the particles in solution malvernpanalytical.com. SLS is therefore highly sensitive for detecting the onset of aggregation, as any increase in molecular weight due to self-association will result in an increase in scattered light intensity news-medical.netunchainedlabs.com. It can be used to determine the absolute molecular weight of this compound species and to assess colloidal stability, often reported through parameters like the second virial coefficient (B22) biocompare.comnanotempertech.com.
DLS and SLS are often used in conjunction, providing complementary information. DLS is quantitative for size when less is known about the sample, while SLS is ideal for detecting the moment aggregation begins due to its direct measurement of molecular weight increase unchainedlabs.com.
Table 3: Characterization of this compound Aggregates by Light Scattering
| Technique | Parameter Measured | Wild-Type this compound (Monomer) | Early Oligomers of this compound | Mature this compound Fibrils |
| DLS | Hydrodynamic Radius (nm) | 3.5 ± 0.2 | 15-50 (polydisperse) | 100-500+ (highly polydisperse) |
| DLS | Polydispersity Index | < 0.15 | 0.3 - 0.7 | > 0.7 |
| SLS | Average Molecular Weight (kDa) | 25 ± 1 | 50-500 | > 1000 |
| SLS | Aggregation Temperature (Tagg) | N/A | 55°C (onset) | N/A |
Note: Data presented are illustrative and based on hypothetical research findings for this compound. N/A = Not Applicable.
Methodologies for Assessing Protein Mobility and Solvent Accessibility (Challenges and Approaches)
Understanding the mobility and solvent accessibility of this compound, particularly in its aggregated states, provides crucial insights into its structural dynamics and the mechanisms underlying aggregation. However, characterizing these properties in heterogeneous and often insoluble aggregates presents significant challenges.
Methodologies for Assessing Mobility:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein dynamics and mobility. Diffusion measurements by NMR can provide information on the size and shape of molecules in solution, reflecting their mobility aip.org. While traditional high-resolution NMR is challenging for large, insoluble aggregates, solid-state NMR can provide structural and dynamic information on amyloid fibrils.
Fluorescence Recovery After Photobleaching (FRAP): FRAP is an optical microscopy technique used to measure the lateral diffusion of fluorescently labeled molecules within a confined area, such as a cell membrane or an aggregate aip.org. By photobleaching a small region of fluorescent this compound and observing the recovery of fluorescence as unbleached molecules diffuse into the area, mobility rates can be determined.
Analytical Ultracentrifugation (AUC): AUC, particularly sedimentation velocity, can determine the sedimentation coefficient of this compound species, which is related to their size, shape, and molecular weight, thus providing insights into their mobility and oligomeric state biocompare.com.
Methodologies for Assessing Solvent Accessibility:
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS is a powerful technique that measures the exchange of backbone amide hydrogens with deuterium (B1214612) from the solvent nih.govacs.orgnih.gov. Amide hydrogens involved in stable hydrogen bonds or buried within the protein core exchange more slowly than those exposed to the solvent nih.govnih.gov. By monitoring the rate and extent of deuterium uptake over time, HDX-MS can map regions of this compound that undergo conformational changes or become protected from solvent upon aggregation nih.govnih.gov. This method is particularly useful for identifying aggregation-prone regions by revealing increased solvent exposure upon partial unfolding pipebio.com. Histidine hydrogen-deuterium exchange mass spectrometry (His-HDX-MS) can also quantify solvent accessibility and determine pKa values of histidine imidazole (B134444) groups researchgate.netmdpi.com.
NMR Spectroscopy: Beyond diffusion, NMR can also probe solvent accessibility through chemical shift changes and relaxation rates, which are sensitive to the local environment of nuclei osu.edu. HDX-NMR provides residue-resolved protection factors, indicating solvent accessibility and flexibility osu.edu.
Fluorescent Probes: Specific fluorescent probes can be designed to report on the polarity or viscosity of their microenvironment, thereby providing insights into solvent accessibility nih.gov. For instance, molecular rotor-based probes can detect insoluble protein aggregates and amyloid fibrils by sensing local viscosity changes nih.gov.
Challenges and Approaches: Characterizing protein mobility and solvent accessibility, especially for aggregating proteins like this compound, presents several challenges:
Heterogeneity and Polymorphism: Aggregates are often heterogeneous in size, shape, and conformation, making it difficult to obtain a single, representative measurement nih.gov.
Dynamic and Transient Intermediates: The aggregation process involves dynamic and often short-lived intermediate species that are difficult to capture and characterize nih.gov.
Low Solubility and Large Size: Large aggregates can be insoluble, making them challenging to study using solution-based techniques like traditional NMR or DLS, which are optimized for soluble, monodisperse samples nih.gov.
To address these challenges, researchers employ a combination of approaches:
Multi-technique Integration: Combining techniques like DLS with SEC-MALS (Size Exclusion Chromatography coupled to Multi-Angle Light Scattering) or FFF-MALS (Field-Flow Fractionation coupled to Multi-Angle Light Scattering) allows for better resolution and characterization of different aggregate species news-medical.netbiopharminternational.com.
Advanced Spectroscopic Methods: Cryo-electron microscopy (Cryo-EM) offers high-resolution structural insights into aggregates, complementing information from solution-based methods. Advanced NMR pulse sequences can also be developed to study larger systems.
Computational Modeling: Computational approaches, including molecular dynamics simulations, can complement experimental data by providing atomic-level insights into protein dynamics and solvent accessibility, and can be guided by experimental HDX data acs.orgosu.edu.
Specialized Sample Preparation: Optimizing sample concentration, buffer conditions, and temperature can help in preparing samples suitable for specific analytical techniques nih.gov.
These advanced methodologies collectively provide a comprehensive understanding of this compound's behavior, paving the way for strategies to modulate its aggregation.
Computational and Theoretical Studies of Albebetin S Dynamics and Interactions
Challenges and Limitations in Computational Modeling of Flexible De Novo Proteins like Albebetin
Computational modeling of flexible de novo proteins, such as this compound, faces significant challenges primarily due to their inherent plasticity and the vastness of their conformational space. Unlike rigid proteins, flexible proteins can undergo a wide range of motions, from subtle side-chain fluctuations to large-scale rearrangements of their entire backbone or domains mdpi.comnih.gov. This intrinsic flexibility complicates accurate computational representation and simulation.
One of the most substantial limitations is the immense computational cost associated with simulating these dynamic systems. All-atom molecular dynamics (MD) simulations, while offering high accuracy, are typically restricted to microsecond timescales, which are often insufficient to capture rare, large-scale conformational transitions that are critical for protein function mdpi.comnih.govnih.govnih.govoup.comportlandpress.com. The simulation of longer timescales requires substantial computational resources, often necessitating specialized hardware like supercomputers oup.com.
Furthermore, the de novo design of proteins exceeding approximately 100 amino acids is considered an NP-hard problem, leading to a combinatorial explosion of possible conformations. For instance, if one assumes an average of 100 rotamers for each of the 20 amino acids at every position, designing a 100-residue protein could involve a complexity of 100100, making the incorporation of true backbone flexibility a significant challenge nih.govcmu.edu.
The accuracy of computational models is also heavily dependent on the chosen force fields and sampling schemes mdpi.com. While coarse-grained (CG) models can significantly extend the accessible timescales and system sizes by orders of magnitude, they inherently involve simplifications that may lead to the neglect of subtle, yet functionally important, atomic-level features mdpi.com.
Finally, the development of computational methods for engineering protein flexibility is hampered by the scarcity and heterogeneity of available experimental and computational data. Effectively integrating these computational methods into state-of-the-art generative tools for protein engineering remains an ongoing challenge arxiv.org. In the context of predicting interactions, accurately scoring and distinguishing realistic protein complexes from unrealistic predictions, especially for flexible proteins, continues to be a major hurdle in computational docking jscimedcentral.comredalyc.orgnih.gov.
Integration of Theoretically Predicted Structures into Experimental Research
Theoretically predicted structures of proteins, including those of de novo proteins like this compound, play a crucial role in complementing and guiding experimental research. Computational methods serve as powerful tools to provide insights that are often difficult or impossible to obtain through experimental techniques alone jscimedcentral.comacs.orgijariie.comnih.gov. While experimental methods like X-ray crystallography often provide static snapshots of well-ordered protein regions, computational models can offer a dynamic view of protein behavior and conformational changes mdpi.comacs.org.
Predicted structures can be used to generate testable hypotheses, thereby guiding the design of new experiments and informing rational protein design strategies annualreviews.orgnih.gov. For example, computational protein design methods can assist in determining protein folding kinetics and predicting protein-ligand interactions nih.govcmu.edu. Moreover, computational approaches, such as Elastic Network Models (ENM) and Molecular Dynamics (MD) simulations, can be employed to refine structural models derived from experimental data or other prediction methods mdpi.com.
Recent advancements in deep learning, particularly with models like AlphaFold2, have revolutionized protein structure prediction, achieving accuracy comparable to experimental determination for many proteins nih.govannualreviews.orgresearchgate.net. These highly accurate predicted structures can be directly utilized across various applications, provided that their confidence metrics are carefully considered researchgate.net. This capability is particularly valuable when experimental structures are scarce or difficult to obtain, allowing for the prediction or derivation of protein structures that are not readily accessible through traditional experimental means nih.govresearchgate.net.
Potential for Molecular Dynamics Simulations to Elucidate Conformational Transitions
Molecular Dynamics (MD) simulations offer a powerful and accurate approach to model and elucidate the conformational changes of proteins, which are fundamental to their biological functions mdpi.comnih.govnih.govportlandpress.comacs.orgmpg.debiorxiv.org. For a flexible de novo protein like this compound, MD simulations can capture a wide spectrum of structural rearrangements, ranging from minor local adjustments to significant large-scale domain motions mdpi.comnih.gov.
A key strength of MD simulations lies in their ability to explore the high-dimensional free energy landscape of proteins, allowing for the characterization of metastable conformational states and the transitions between them nih.govportlandpress.commpg.de. This is particularly important for understanding complex processes such as allostery, where binding at one site influences activity at another through conformational changes.
While conventional MD simulations are often limited by timescales, preventing the direct observation of rare events that involve overcoming high energy barriers, various enhanced sampling methods have been developed to address this limitation nih.govnih.govnih.govportlandpress.comacs.orgmpg.de. Techniques such as accelerated MD (aMD), conformational flooding, umbrella sampling, and the string method with swarms of trajectories, can significantly accelerate the exploration of conformational space and simulate infrequent, large-scale transitions that are otherwise inaccessible to classical MD nih.govnih.govnih.govportlandpress.comacs.orgmpg.de. These methods can reveal the detailed transition pathways and provide atomic-resolution insights into the conformational dynamics of this compound, complementing the lower-resolution information often obtained from experimental techniques acs.org.
In Silico Docking Approaches for this compound-Ligand or this compound-Receptor Interactions (Hypothetical)
In silico docking is an indispensable computational technique for predicting how a protein, such as the hypothetical this compound, might interact with potential ligands or receptors. This method aims to determine the optimal binding orientation (pose) of a molecule within a target binding site and to estimate the strength of the association, or binding affinity nih.govijariie.comscispace.commdpi.comresearchgate.net. For this compound, this would involve predicting its preferred binding modes with various molecules.
A significant challenge in molecular docking, particularly for flexible proteins, is accurately accounting for receptor flexibility nih.govjscimedcentral.comredalyc.orgnih.govscispace.comimrpress.comnih.gov. While the flexibility of small molecule ligands is largely resolved in current docking algorithms, the dynamic nature of protein receptors like this compound is crucial for accurate predictions of their interactions scispace.comimrpress.com.
Various strategies are employed to address receptor flexibility:
Rigid vs. Flexible Docking: Many docking methods initially treat the protein as a rigid body. However, flexible docking, which allows for conformational changes in the protein's side chains or even its backbone during the docking process, generally yields more accurate predictions of binding poses, albeit at a higher computational cost jscimedcentral.comnih.govscispace.comimrpress.comnih.gov.
Ensemble Docking: To incorporate receptor flexibility, one common approach is to dock ligands to an ensemble of protein structures. This ensemble can be derived from experimental data, such as Nuclear Magnetic Resonance (NMR) spectroscopy, or from computational methods like Molecular Dynamics (MD) simulations jscimedcentral.comresearchgate.netnih.gov.
Induced-Fit Docking (IFD): More advanced methods, known as induced-fit docking, allow for "on-the-fly" conformational adjustments of the protein in response to ligand binding. These methods can explore new conformational spaces that might be inaccessible to rigid docking, but they are computationally very intensive, limiting their application in large-scale virtual screening campaigns nih.gov.
Despite the challenges, in silico docking is widely used in virtual screening to rapidly identify potential lead compounds from extensive chemical libraries, thereby accelerating the drug discovery process nih.govijariie.comscispace.comresearchgate.net. For this compound, this could involve virtually screening vast databases of molecules to identify those with the highest predicted binding affinity, providing a starting point for further experimental investigation. However, challenges persist in developing reliable scoring functions that can accurately predict binding free energies and efficiently sample the vast conformational space, especially in "blind docking" scenarios where the binding site is not pre-defined jscimedcentral.comredalyc.orgnih.govscispace.commdpi.comimrpress.com.
Future Research Directions and Translational Potential of Albebetin Based Constructs
Continued Design and Engineering of Albebetin-Based Artificial Proteins with Novel Functions
This compound serves as a robust scaffold for the rational design and engineering of artificial proteins with tailored biological activities. Its predesigned structure allows for the grafting of functional peptide fragments from natural proteins, endowing the resulting chimeric constructs with specific biological functions mdpi.comoup.comibch.runih.govmpg.deresearchgate.net.
Detailed Research Findings: Researchers have successfully designed this compound variants that incorporate biologically active segments from human interferon-α2 (IFN-α2), a cytokine known for its antiviral and antiproliferative properties mdpi.comoup.comibch.rumpg.deresearchgate.net. For instance, an eight-amino-acid fragment (131–138) of human IFN-α2, responsible for blast-transforming activity, was attached to the N-terminus of this compound oup.comresearchgate.net. This chimeric protein, known as albeferon, retained the predesigned structure of this compound and exhibited high biological activity comparable to that of natural IFN-α2, along with relatively low immunogenicity mdpi.comibch.ruresearchgate.net.
Beyond IFN-α2, this compound-based constructs have also been developed to carry functional fragments of human insulin (B600854) and human leukemia differentiation factor (HLDF) mdpi.comibch.runih.govresearchgate.net. These engineered proteins demonstrated respective biological activities, highlighting this compound's versatility as a platform for creating functional biomolecules mdpi.comresearchgate.net. The ability of this compound to form a compact and stable structure even with grafted peptides, as shown by its high stability toward urea-induced unfolding, underscores its potential as a carrier for various biologically active motifs oup.comresearchgate.net.
Exploration of this compound Amyloid Constructs for Nanobiotechnology and Functional Materials
This compound's inherent amyloidogenic properties position it as a promising candidate for the development of artificial functional amyloid fibrils, which hold significant potential in nanobiotechnology and the creation of novel functional materials mdpi.comresearchgate.netnih.govsemanticscholar.org. Amyloid fibrils, typically unbranched and composed of protein monomers linked by hydrogen bonds between β-strands, possess a characteristic cross-beta structure and formidable rigidity, making them attractive nanomaterials mdpi.comnih.gov.
Detailed Research Findings: Studies have extensively investigated the amyloid fibril formation by this compound and its derivatives, demonstrating their ability to form amyloid-like structures under physiological conditions (e.g., pH 7 and 37°C) diva-portal.orgnih.gov. The amyloid nature of these fibrils has been confirmed through various techniques, including far-UV circular dichroism spectra (indicating rich beta-structure), thioflavin T binding assays, and atomic force microscopy nih.gov.
The kinetics of this compound amyloid formation have been described in detail, outlining four stages from initial non-fibrillar aggregates to mature fibrils and large micron-sized complexes mdpi.comnih.gov. Research has also explored methods to control this process. For example, the formation of a disulfide bond within this compound (between Cys residues at positions 8 and 43) has been shown to have a stimulating effect on amyloidogenesis, while high pH can inhibit it mdpi.comnih.gov. Furthermore, fusing short peptides like the octapeptide of human IFN-α2 or the hexapeptide HLDF-6 to this compound's N-terminus increased the protein's amyloidogenicity, accelerating fibril formation and leading to more complex fibril morphologies nih.gov. Increasing ionic strength also promoted fibril formation, albeit to a lesser extent, suggesting an important role for electrostatic interactions in this compound fibril assembly nih.gov. The protein carries a significant negative charge of -12 at neutral pH, and reducing electrostatic repulsion can promote fibril formation nih.gov. These findings provide a basis for the controlled design and utilization of this compound-based amyloid constructs for various applications, including protein nanofibrils for future nanobiotechnology mdpi.comsemanticscholar.org.
Advancing the Understanding of Protein Misfolding Diseases through this compound Models
Protein misfolding and aggregation into amyloid fibrils are central to the pathogenesis of severe neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and prion diseases mdpi.comibch.runih.govumu.sekuleuven.be. This compound serves as a valuable model protein to scrutinize the molecular mechanisms underlying amyloidogenesis, offering insights that can inform strategies for managing these diseases mdpi.comdiva-portal.orgibch.runih.govnih.govumu.sekuleuven.besissa.it.
Detailed Research Findings: Research using this compound has shed light on the structural properties of amyloid that are toxic to cells and the mechanisms involved in this toxicity umu.se. Studies have shown that this compound forms different types of intermediate oligomers during aggregation: cross-β sheet-containing and lacking β-sheet oligomers diva-portal.org. Crucially, only the cross-β sheet-containing oligomers induced cellular toxicity in a dose-dependent manner, while fully mature amyloid-like fibrils were not toxic during the studied incubation period diva-portal.orgumu.se. Newly formed oligomers were found to be composed of 10-12 monomers, while amyloid-forming oligomers consisted of 26-30 monomers umu.se.
The study of this compound's amyloidogenic properties, including the influence of point mutations and external factors, is crucial for understanding the molecular mechanisms of amyloidogenesis mdpi.comnih.gov. This understanding is vital for developing therapeutic interventions that target the toxic oligomeric species or prevent their formation in protein misfolding diseases semanticscholar.orgnih.govumu.se.
Methodological Innovations in De Novo Protein Design and Characterization Informed by this compound Studies
The very creation of this compound marked a significant methodological innovation in de novo protein design, as it was one of the first artificial proteins designed with a predetermined three-dimensional structure not found in nature nih.govmsu.ruresearchgate.net. Its design was based on molecular theory of protein structures, and its synthesis involved chemically synthesizing the gene coding for the polypeptide nih.govresearchgate.net.
Detailed Research Findings: The initial characterization of this compound's structure involved a novel approach that utilized only nanogram amounts of the polypeptide, eliminating the need for extensive prior purification nih.govresearchgate.net. This method included biosynthesis of radiolabeled protein in a cell-free translation system, followed by analysis of its compactness and structure using techniques like size-exclusion chromatography, urea-gradient electrophoresis, and limited proteolysis nih.govresearchgate.net. These studies confirmed this compound's compact and stable structure nih.gov.
The success with this compound has influenced the broader field of computational protein design, which is critical for advancing protein engineering and developing novel proteins with improved specificity, efficiency, and stability researchgate.net. This compound studies contribute to understanding the complex relationship between protein sequence, structure, and stability, particularly at the high end of the protein stability spectrum researchgate.net. The insights gained from this compound's design, synthesis, and characterization continue to inform and refine methodologies for creating new proteins with desired properties for various applications.
Key this compound Characteristics
| Characteristic | Value | Source |
| Molecular Weight | ~8 kDa | mdpi.com |
| Amino Acid Residues | 73 | mdpi.comdiva-portal.org |
| Predesigned Structure | Two identical α-β-β repeat motifs | mdpi.com |
| Charge at Neutral pH | -12 (negative) | nih.gov |
| Thymocyte Blast Transformation Activity | 10⁻¹¹ M | oup.comresearchgate.net |
This compound Amyloid Oligomer Sizes
| Oligomer Type | Monomer Count | Source |
| Newly Formed Oligomers | 10-12 | umu.se |
| Amyloid-Forming Oligomers | 26-30 | umu.se |
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question on albebetin's biochemical mechanisms using established frameworks?
- Methodological Approach : Apply the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Time) to define study parameters. For example: "In in vitro models (P), how does this compound exposure (I) compared to placebo (C) affect protein folding kinetics (O) over 24-hour periods (T)?" Complement this with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses knowledge gaps .
- Table 1 : Key Components of PICOT and FINER Frameworks
| Framework | Components | Application Example |
|---|---|---|
| PICOT | Population, Intervention, Comparison, Outcome, Time | Study this compound's effect on neuronal cells vs. controls |
| FINER | Feasibility, Novelty, Ethics, Relevance | Ensure novel insights into this compound's metabolic pathways |
Q. What systematic strategies are recommended for conducting a literature review on this compound's known properties?
- Methodological Approach :
Use keyword combinations (e.g., "this compound AND synthesis," "this compound AND toxicity") across databases like PubMed and Web of Science.
Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).
Synthesize findings using thematic analysis to identify trends (e.g., conflicting results on this compound's stability).
Reference for iterative refinement of search terms and for structuring debates around existing contradictions .
Q. How should researchers design reproducible experiments to assess this compound's physicochemical properties?
- Methodological Approach :
- Variables : Define independent (e.g., this compound concentration) and dependent variables (e.g., reaction rate).
- Controls : Include positive/negative controls (e.g., known enzyme inhibitors).
- Replication : Perform triplicate trials and document protocols per ’s guidelines for experimental reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's reported bioactivity across studies?
- Methodological Approach :
Conduct a meta-analysis to quantify heterogeneity (e.g., I² statistic).
Use sensitivity analysis to identify outlier studies (e.g., differing assay conditions).
Validate findings via orthogonal methods (e.g., NMR alongside LC-MS).
Reference ’s emphasis on reporting precise experimental conditions and ’s standards for transparent qualitative/quantitative synthesis .
Q. What methodologies enable the integration of multi-omics data to study this compound's systemic effects?
- Methodological Approach :
- Data Types : Combine transcriptomic, proteomic, and metabolomic datasets.
- Tools : Use platforms like Galaxy or KNIME for pipeline integration.
- Validation : Apply cross-platform correlation analysis (e.g., Pearson’s r between mRNA and protein levels).
Reference ’s framework for table-driven knowledge base construction and ’s dataset recommendation strategies .
Q. How can cross-disciplinary approaches enhance the study of this compound's potential applications?
- Methodological Approach :
Collaborate with computational chemists for molecular docking simulations.
Partner with clinicians for translational studies (e.g., this compound’s pharmacokinetics in animal models).
Use mixed-methods designs (e.g., quantitative assays + qualitative expert interviews).
Align with ’s emphasis on feasibility and novelty in interdisciplinary research .
Methodological Tables for Reference
Table 2 : Checklist for Experimental Reprodubility (Adapted from and )
| Step | Requirement | Example |
|---|---|---|
| 1 | Detailed protocols | Specify this compound’s storage temperature (−80°C) |
| 2 | Instrument calibration | Report HPLC column specifications |
| 3 | Data availability | Deposit raw spectra in public repositories |
Table 3 : Strategies for Handling Contradictory Data (Adapted from and )
| Strategy | Application |
|---|---|
| Sensitivity analysis | Exclude studies with non-standardized this compound purity (<95%) |
| Subgroup analysis | Stratify by assay type (e.g., ELISA vs. Western blot) |
| Replication studies | Repeat key experiments under controlled conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
